Clavicipitic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
9-(2-methylprop-1-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c1-9(2)6-13-11-4-3-5-12-15(11)10(8-17-12)7-14(18-13)16(19)20/h3-6,8,13-14,17-18H,7H2,1-2H3,(H,19,20) |
InChI Key |
VZMAHZAQMKNJIG-UHFFFAOYSA-N |
SMILES |
CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |
Canonical SMILES |
CC(=CC1C2=C3C(=CNC3=CC=C2)CC(N1)C(=O)O)C |
Synonyms |
cis-clavicipitic acid clavicipitic acid |
Origin of Product |
United States |
Elucidation of Clavicipitic Acid Biosynthesis
General Overview of Ergot Alkaloid Biosynthesis in Filamentous Fungi
Ergot alkaloids are a diverse class of secondary metabolites produced by various fungi, notably species within the Claviceps genus. rsc.org Their biosynthesis is a complex, multi-step process that begins with fundamental building blocks and proceeds through a series of enzymatic transformations to create the characteristic ergoline (B1233604) ring system. rsc.orgmit.edunih.gov
Initial Tryptophan Prenylation and N-Methylation Steps
The journey to ergot alkaloids commences with the prenylation of L-tryptophan. rsc.orgmit.edu This crucial first step is catalyzed by the enzyme dimethylallyl tryptophan synthase (DmaW), which attaches a dimethylallyl pyrophosphate (DMAPP) group to the C4 position of the tryptophan indole (B1671886) ring. researchgate.netnih.gov The product of this reaction is 4-(γ,γ-dimethylallyl)tryptophan, commonly known as 4-DMAT. rsc.orgnih.gov
Following prenylation, the next significant modification is the N-methylation of the amino group of 4-DMAT. rsc.orgmit.edu This reaction is carried out by the enzyme EasF, a methyltransferase that utilizes S-adenosyl methionine (SAM) as a methyl donor, to yield N-methyl-4-dimethylallyltryptophan (N-Me-DMAT). mit.edunih.gov
Formation of Key Precursors
The pathway continues with a series of oxidative reactions that transform N-Me-DMAT into chanoclavine-I. mit.eduresearchgate.net The enzymes EasE and EasC are implicated in this conversion, which involves the formation of the third ring (C-ring) of the ergoline scaffold. researchgate.netnih.gov Subsequently, the primary alcohol of chanoclavine-I is oxidized by the enzyme EasD to form chanoclavine-I aldehyde. mit.edunih.gov This aldehyde is a critical branch point intermediate, leading to the vast diversity of ergot alkaloids found in different fungal species. rsc.orgasm.org
| Precursor | Description | Key Enzymes |
| 4-Dimethylallyltryptophan (4-DMAT) | The initial product of tryptophan prenylation, marking the committed step in ergot alkaloid biosynthesis. rsc.orgnih.gov | DmaW (Dimethylallyl tryptophan synthase) researchgate.netnih.gov |
| N-Methyl-DMAT | Formed by the N-methylation of 4-DMAT. mit.edu | EasF (N-methyltransferase) mit.edunih.gov |
| Chanoclavine-I Aldehyde | A key intermediate and major branch point in the ergot alkaloid pathway, formed from the oxidation of chanoclavine-I. rsc.orgmit.edu | EasE, EasC, EasD nih.govresearchgate.netnih.gov |
Proposed Biosynthetic Pathway to Clavicipitic Acid
The biosynthesis of this compound is not a continuation of the main ergot alkaloid pathway but rather a "shunt" that diverts a key intermediate. nih.govresearchgate.net This alternative route showcases the metabolic plasticity of ergot alkaloid-producing fungi.
Branching from the Common Ergot Alkaloid Pathway via "Shunt" Mechanisms
It is proposed that this compound arises from 4-DMAT, an early intermediate in the common ergot alkaloid pathway. nih.govscribd.com Instead of undergoing N-methylation to form N-Me-DMAT, 4-DMAT is diverted into a separate series of reactions. This branching prevents its entry into the main pathway leading to tetracyclic ergolines. nih.govresearchgate.net The existence of such shunt pathways contributes to the chemical diversity observed in fungi, often leading to the accumulation of unique alkaloids alongside the primary products. nih.gov
Postulated Intermediates
A key hypothesized intermediate in the formation of this compound is a 10-hydroxylated derivative of 4-DMAT. lookchem.comacs.orgpurdue.edu It is believed that microsomal enzymes within the fungus catalyze the hydroxylation of 4-DMAT at the C-10 position of the dimethylallyl side chain. scribd.comkogistate.gov.ng This proposed intermediate, 10-hydroxy-4-(y,y-dimethylallyl)tryptophan, is considered a crucial precursor for the subsequent cyclization step. lookchem.compurdue.edu The formation of this hydroxylated compound represents the critical diversion point from the main ergot alkaloid biosynthetic pathway. lookchem.com
Enzymatic and Genetic Underpinnings of this compound Formation
The biosynthesis of this compound represents a fascinating branch from the main ergot alkaloid pathway, transforming the common precursor 4-dimethylallyl-L-tryptophan (4-DMAT) into a unique azepinoindole structure. nih.govresearchgate.net This diversion is orchestrated by a specific set of enzymes encoded by a dedicated gene cluster. Detailed genetic and enzymatic studies have begun to unravel the precise mechanisms governing this transformation, highlighting the roles of specific genes and the enzymes they encode.
Identification and Functional Assignment of Biosynthetic Genes (e.g., easC, easE)
The genetic foundation for this compound synthesis is rooted in genes homologous to those in the ergot alkaloid (eas) cluster. While the main pathway proceeds to tetracyclic ergoline structures, a shunt pathway leads to this compound. nih.gov Key genes involved in the early stages of ergot alkaloid biosynthesis, such as easE and easC, have homologs that are crucial for this compound formation.
In the ergot alkaloid pathway of fungi like Aspergillus fumigatus, easE (encoding a FAD-binding oxidase) and easC (encoding a catalase-like heme-containing protein) work in concert to convert N-methyl-4-dimethylallyltryptophan (N-Me-DMAT) into chanoclavine-I. nih.govmit.edu Gene disruption experiments have been pivotal in confirming their roles; deletion of easE or easC in Claviceps purpurea and A. fumigatus results in the accumulation of the precursor N-Me-DMAT, effectively halting the pathway before the formation of the ergoline C-ring. nih.govmit.edu
In organisms that produce this compound as an intermediate for other compounds like communesin, homologous genes carry out a related but distinct transformation. For instance, in the communesin gene cluster, the FAD-binding oxidase is named CnsA and the catalase-like protein is named CnsD. nih.gov Genetic deletion of cnsA was shown to cause the accumulation of the precursor 4-DMAT, confirming its essential role in the formation of the C–N bond required to create the seven-membered ring of this compound. nih.govresearchgate.net These findings demonstrate that while the genes share sequence similarity with their eas counterparts, their functional output is different, leading to the azepinoindole scaffold of this compound rather than the tricyclic secoergoline structure of chanoclavine-I. nih.gov
Role of Specific Enzymes (e.g., Oxidoreductases, Catalase-like Heme-containing Proteins)
The conversion of the linear precursor 4-DMAT into the cyclized this compound is catalyzed by a two-enzyme system involving an oxidoreductase and a catalase-like heme-containing protein. nih.govresearchgate.netacs.org
The first key enzyme is a FAD-binding oxidoreductase, often belonging to the Berberine Bridge Enzyme (BBE)-like family. nih.govacs.org In the communesin pathway, this enzyme is CnsA. nih.gov CnsA acts as a (-)-trans-clavicipitic acid synthase. nih.gov It catalyzes the challenging oxidation of the prenyl side chain of 4-DMAT, which primes the substrate for subsequent intramolecular cyclization. acs.orgnih.gov This reaction involves the formation of a new C-N bond between the benzylic carbon of the prenyl group and the α-amino group of the tryptophan backbone to form the characteristic seven-membered azepino ring. nih.gov
The second enzyme is a catalase-like heme-containing protein, such as CnsD (homologous to EasC). nih.gov While initially proposed to simply detoxify hydrogen peroxide generated by the CnsA-catalyzed oxidation, further studies revealed a more direct catalytic role. nih.gov These enzymes are now understood to perform a crucial oxidative cyclization step. nih.gov In the main ergot pathway, EasC performs an oxidative cyclization to form the C ring of the ergoline scaffold. nih.gov In this compound biosynthesis, the homologous enzyme CnsD is involved in the decarboxylation of a this compound derivative to form aurantioclavine. nih.govresearchgate.net The interplay between the FAD-dependent oxidoreductase and the catalase-like protein is essential for the formation of the azepinoindole core. nih.gov
| Enzyme Name (Homolog) | Enzyme Class | Encoding Gene (Homolog) | Function in this compound/Related Biosynthesis |
|---|---|---|---|
| CnsA (EasE) | FAD-binding oxidoreductase (BBE-like) | cnsA (easE) | Catalyzes oxidation of the 4-DMAT prenyl side chain and subsequent intramolecular C-N bond formation to generate the azepinoindole ring of (-)-trans-clavicipitic acid. nih.govacs.org |
| CnsD (EasC) | Catalase-like heme-containing protein | cnsD (easC) | Participates in the subsequent decarboxylation of this compound derivatives to form aurantioclavine. nih.govresearchgate.net |
Genomic Organization: Clustering of Biosynthetic Genes
In fungi, the genes required for the biosynthesis of a specific secondary metabolite are typically located adjacent to one another on a chromosome, an arrangement known as a biosynthetic gene cluster. psu.edunih.gov This clustering is a common feature for pathways like that of the ergot alkaloids and, by extension, this compound. psu.edunih.gov The genes for the entire ergot alkaloid pathway, including the early steps that produce the 4-DMAT precursor for this compound, are co-located in what is known as the eas (ergot alkaloid synthesis) cluster. psu.edu
This genomic organization is believed to confer a significant evolutionary advantage. nih.gov By keeping the necessary genes together, the fungus can efficiently co-regulate their expression, ensuring all required enzymes are produced simultaneously when needed. psu.edu Furthermore, this clustering facilitates the horizontal transfer of the entire metabolic pathway between different fungal species, a mechanism that contributes to the wide distribution of ergot alkaloid production capabilities among fungi. nih.gov The genes responsible for the this compound shunt are found within these larger ergot alkaloid clusters, illustrating how a conserved genetic framework can be adapted to produce a diverse array of chemical structures. researchgate.netnih.gov
Advanced Synthetic Methodologies for Clavicipitic Acid
Fundamental Synthetic Challenges
The synthesis of clavicipitic acid is marked by two primary challenges: the construction of the central seven-membered azepinoindole ring with precise control over its geometry and the establishment of the molecule's stereogenic centers.
Regio- and Diastereoselective Formation of the Seven-Membered Azepinoindole Ring
The construction of the seven-membered azepine ring fused to the indole (B1671886) core is a significant obstacle in the synthesis of this compound. nih.govresearchgate.net Achieving the desired regio- and diastereoselectivity in the annulation of this ring has been a primary focus of synthetic efforts. nih.govresearchgate.net Various strategies have been explored to forge this challenging tricyclic system.
One successful approach involves a one-pot Heck/Boc-deprotection/aminocyclization process starting from a 4-iodotryptophan derivative. nih.govacs.orgresearchgate.net This sequence efficiently assembles the key azepinoindole nucleus. nih.govacs.orgresearchgate.net Another notable method utilizes an intramolecular rhodium-catalyzed 1,2-addition of an aryl pinacolboronic ester to an unactivated imine, which allows for the regioselective formation of the C4-prenyl substituted indole, a key intermediate. acs.orgacs.org The choice of protecting groups, reaction temperature, and solvent have all been shown to influence the diastereoselectivity of the cyclization, with the trans isomer often being the major product in certain methodologies. acs.org
Construction of Stereogenic Centers and Absolute Configuration Control
This compound possesses stereogenic centers, and the control of their absolute configuration is a critical aspect of its total synthesis. nih.govresearchgate.net Early synthetic efforts were complicated by the misassignment of the relative configurations of the cis and trans diastereomers in the literature. nih.govnih.govresearchgate.net Extensive studies, including 2D-NMR and X-ray diffraction analysis, were necessary to unambiguously confirm the correct stereochemical assignments. nih.govacs.orgresearchgate.net
Strategies to control the absolute configuration often rely on the use of chiral starting materials or enantioselective reactions. For instance, the synthesis of enantiomerically pure this compound has been achieved through a Heck coupling/aminocyclization sequence where the absolute configuration of the amino stereocenter was established via a kinetic resolution of a racemic precursor. nih.gov Another approach employed a chiral pool strategy, starting from asparagine to set the required absolute configuration from the beginning of the synthesis. nih.gov
Biomimetic and Bioinspired Approaches to Total Synthesis
Nature's synthetic blueprint for this compound has served as a powerful source of inspiration for the development of efficient and elegant total syntheses. acs.org Biomimetic and bioinspired strategies aim to emulate the proposed biosynthetic pathways, often leading to concise and effective routes to the target molecule. acs.orgnih.gov
Mimicry of Proposed Biosynthetic Cyclization Steps
The biosynthesis of this compound is believed to involve the cyclization of 4-(γ,γ-dimethylallyl)tryptophan (DMAT). beilstein-journals.org Synthetic chemists have drawn inspiration from this proposed transformation. For example, a biomimetic synthesis was developed that utilizes a DDQ-mediated intramolecular cross-dehydrogenative coupling (CDC) reaction to construct the azepinoindole core. acs.orgresearchgate.netnih.gov This reaction mimics the oxidative cyclization thought to occur in the natural pathway. acs.org The proposed mechanism for this reaction involves the formation of a charge-transfer complex, leading to a diastereoselective cyclization. rsc.org
Strategic Disconnections from Key Precursors (e.g., 4-Substituted Gramine (B1672134) and Tryptophan Derivatives)
Retrosynthetic analysis of this compound often leads to key precursors such as 4-substituted gramine and tryptophan derivatives. researchgate.net These intermediates provide a strategic platform for the construction of the target molecule. The synthesis of these crucial building blocks, particularly optically pure 4-substituted tryptophan derivatives, has been a significant area of research. lookchem.com
One of the most effective methods for preparing 4-substituted indoles involves the directed lithiation of gramine derivatives. epdf.pub Palladium-catalyzed reactions have also proven to be powerful tools for the synthesis of functionalized indoles, including 4-substituted tryptophan derivatives that serve as precursors for this compound. lookchem.com For instance, a Suzuki coupling has been used for the prenylation of a 4-bromotryptophan derivative, which then undergoes an intramolecular CDC reaction. acs.orgresearchgate.net Another approach involves the disconnection of the azepine ring via the N(6)/C(7)-bond, simplifying the target to a 3,4-disubstituted vinyl indole, which can be accessed through a Heck coupling of a 4-bromoindole (B15604) derivative. nih.gov
Key Reaction Methodologies and Cascade Development
The synthesis of this compound has spurred the development and application of novel reaction methodologies and cascade sequences, which allow for the rapid construction of molecular complexity from simple starting materials. pitt.edu
A noteworthy example is the development of a one-pot Heck/Boc-deprotection/aminocyclization process, which efficiently constructs the azepino[5,4,3-cd]-indole intermediate. nih.govresearchgate.net Cascade reactions, where multiple bond-forming events occur in a single operation, have also been instrumental. A C-H activation/aminocyclization cascade reaction has been highlighted as a key step in a seven-step total synthesis of this compound. nih.gov Furthermore, an iridium-catalyzed C-H activation/cyclodehydration sequence has been used to synthesize 4-substituted tryptophan derivatives, which are then converted to cis-clavicipitic acid via an intramolecular reductive amination. nih.gov The development of a rhodium(I)-catalyzed intramolecular imine reaction represents another innovative approach to the azepinoindole core. acs.orgjst.go.jp
The table below summarizes some of the key reaction types employed in the synthesis of this compound.
| Reaction Type | Description | Key Intermediate(s) | Reference(s) |
| Heck Reaction | A palladium-catalyzed cross-coupling reaction used to form a carbon-carbon bond between an aryl halide and an alkene. | 4-bromotryptophan, 4-iodotryptophan | nih.govresearchgate.netnih.govresearchgate.netcolab.ws |
| Cross-Dehydrogenative Coupling (CDC) | An oxidative coupling reaction that forms a carbon-carbon or carbon-heteroatom bond through the formal removal of two hydrogen atoms. | 4-prenyl tryptophan derivative | acs.orgresearchgate.netnih.gov |
| Aminocyclization | An intramolecular reaction where an amine nucleophile attacks an electrophilic center to form a cyclic compound. | 4-vinyltryptophan | nih.govresearchgate.netnih.gov |
| Reductive Amination | A two-step process that converts a ketone or aldehyde into an amine via an intermediate imine. | 4-substituted tryptophan derivative | nih.govresearchgate.net |
| Rhodium-Catalyzed Imine Addition | An intramolecular addition of an organoboron reagent to an imine, catalyzed by a rhodium complex. | Indole-4-pinacolboronic ester derivative | acs.orgacs.org |
These advanced synthetic strategies not only provide access to this compound but also contribute to the broader field of organic synthesis by demonstrating innovative solutions to complex synthetic problems.
Carbon-Carbon Bond Forming Reactions
The formation of key carbon-carbon bonds is a critical aspect of this compound synthesis, with several palladium-catalyzed and other modern coupling reactions proving particularly effective.
Palladium-Catalyzed Heck Coupling
The Heck reaction has been instrumental in the synthesis of this compound, enabling the formation of a crucial carbon-carbon bond at the C4 position of the indole nucleus. This reaction typically involves the coupling of a 4-halo-tryptophan derivative with an alkene.
In one notable approach, a Heck reaction was employed using a 4-chlorotryptophan derivative as the coupling partner. acs.org This is significant because aryl chlorides are generally less reactive than the corresponding bromides or iodides, highlighting the advancement in catalytic systems. acs.org The reaction of this aryl chloride with 2-methyl-3-buten-2-ol (B93329) successfully forged the desired carbon-carbon bond, a key step in an efficient total synthesis of (-)-cis-clavicipitic acid. acs.orgnih.gov The use of a palladium catalyst was essential for this transformation. acs.orgnih.govnih.gov
Another synthesis utilized a 4-bromotryptophan derivative in a Heck reaction with 2-methyl-3-buten-2-ol in an aqueous medium. colab.ws This reaction was found to be pH-dependent; under strongly basic conditions, the desired C4-vinylated product was formed, which then spontaneously cyclized. colab.ws In a separate study, the coupling of a 4-iodotryptophan derivative with 2-methyl-3-buten-2-ol was achieved using Pd(OAc)2 and Ag2CO3 in toluene, yielding the desired product in 71% yield. researchgate.net
The selection of the halide on the tryptophan derivative (iodo, bromo, or chloro) influences the reaction conditions required for a successful Heck coupling. acs.org
Table 1: Heck Coupling Reactions in this compound Synthesis
| Aryl Halide Substrate | Alkene Coupling Partner | Catalyst System | Key Outcome | Reference |
| 4-chlorotryptophan derivative | 2-methyl-3-buten-2-ol | Palladium catalyst | Formation of key C-C bond | acs.orgnih.gov |
| 4-bromotryptophan | 2-methyl-3-buten-2-ol | Palladium catalyst in aqueous media | pH-dependent C4-vinylation | colab.ws |
| 4-iodotryptophan derivative | 2-methyl-3-buten-2-ol | Pd(OAc)2 / Ag2CO3 | 71% yield of coupled product | researchgate.net |
Suzuki Coupling for Prenylation
The Suzuki coupling reaction has emerged as a valuable method for introducing the prenyl group at the C4 position of the indole ring, a key structural feature of this compound. This reaction involves the palladium-catalyzed cross-coupling of a 4-halo-tryptophan derivative with a prenyl borane (B79455) reagent.
In a recent biomimetic synthesis of this compound diastereomers, Suzuki coupling was successfully used for the prenylation of a 4-bromotryptophan derivative. researchgate.netacs.orgacs.orgnih.gov The reaction coupled the tryptophan derivative with a prenyl borate (B1201080), specifically a pinacol (B44631) boronate synthesized from prenyl chloride. acs.org The choice of base was found to be critical to avoid hydrolysis of the methyl ester protecting group. acs.org This step was a crucial part of a synthetic route that ultimately led to the construction of the azepinoindole core. researchgate.netacs.orgnih.gov
Table 2: Suzuki Coupling for Prenylation
| Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |
| 4-bromotryptophan derivative | Prenyl borate (pinacol boronate) | Palladium catalyst | Introduction of the prenyl group at C4 | researchgate.netacs.orgacs.orgnih.gov |
Cross-Dehydrogenative Coupling (CDC) Reactions
Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming carbon-carbon and carbon-nitrogen bonds by the formal removal of two hydrogen atoms. A novel biomimetic synthesis of this compound has been developed utilizing a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated intramolecular CDC reaction. researchgate.netacs.orgacs.orgnih.gov
This key step constructs the azepinoindole core of this compound. researchgate.netacs.orgnih.gov The reaction proceeds from a 4-prenyl tryptophan derivative, which is synthesized via a preceding Suzuki coupling. researchgate.netacs.orgnih.gov The intramolecular CDC reaction forms a C-N bond between the tryptophan amino group and the benzylic-allylic position of the prenyl group. acs.org This method notably produced the trans isomer as the major product, and the diastereoselectivity was influenced by factors such as temperature, solvent, and the choice of protecting group on the indole nitrogen. researchgate.netacs.orgacs.orgnih.gov
C-H Activation and Functionalization
Direct C-H activation has emerged as a highly efficient and step-economical approach for the functionalization of the indole core, bypassing the need for pre-functionalized starting materials. acs.org This strategy has been successfully applied to the synthesis of this compound.
One of the first methods for the direct olefination at the C4 position of tryptophan derivatives was developed using a palladium-catalyzed C-H activation approach. acs.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. researchgate.net The efficiency of this methodology was showcased in a rapid and biomimetic synthesis of both (+)-cis- and (-)-trans-clavicipitic acid. acs.org The directing group on the tryptophan nitrogen plays a crucial role in achieving regioselectivity. mdpi.com
In a different approach, an iridium-catalyzed C-H bond activation was the key step in a synthesis of cis-clavicipitic acid. researchgate.netresearchgate.net This reaction was used to construct the indole skeleton from a β-keto aniline (B41778) precursor derived from the amino acid asparagine. researchgate.net The subsequent reductive amination of the resulting 4-substituted tryptophan derivative proceeded with perfect diastereoselectivity to yield cis-clavicipitic acid. researchgate.netresearchgate.net
Ruthenium catalysis has also been explored for the C4-functionalization of indoles, employing an aldehyde group at the C3 position as a directing group. mdpi.com
Table 3: C-H Activation and Functionalization in this compound Synthesis
| Catalyst System | Key Transformation | Application | Reference |
| Palladium(II) Acetate | Direct olefination at C4 of tryptophan | Biomimetic synthesis of this compound | acs.orgresearchgate.net |
| Iridium Catalyst | C-H activation/cyclodehydration for indole synthesis | Synthesis of cis-clavicipitic acid from asparagine | researchgate.netresearchgate.net |
| Ruthenium Catalyst | C4-functionalization of indole | Directed C-H activation | mdpi.com |
Nitrogen-Containing Ring Formation
The construction of the central seven-membered azepino ring is a defining challenge in the synthesis of this compound. Intramolecular aminocyclization is a common and effective strategy to achieve this.
Intramolecular Aminocyclisation
Various methods have been developed to effect the intramolecular cyclization to form the azepino[5,4,3-cd]indole nucleus.
A notable enantioselective synthesis of (-)-cis-clavicipitic acid employed a diastereoselective Pd(II)-catalyzed intramolecular aminocyclization as a key step. nih.gov This reaction stereoselectively forms the C6 center of the molecule. acs.org Similarly, a one-pot Heck/Boc-deprotection/aminocyclization process starting from a 4-iodotryptophan derivative has been used to construct the key azepinoindole intermediate. researchgate.net
In a different approach, it was discovered that the intramolecular aminocyclization could be mediated by Mg(ClO4)2. acs.orgnih.govresearchgate.netscispace.com This Lewis acid-mediated reaction stereoselectively constructed the azepinoindole nucleus in a one-pot tandem deprotection/aminocyclization sequence, leading to an efficient synthesis of (-)-cis-clavicipitic acid. acs.orgnih.gov
Furthermore, a DDQ-mediated intramolecular cross-dehydrogenative coupling (CDC) reaction has been utilized to form the azepino ring. researchgate.net This reaction creates a C-N bond between the tryptophan amino group and the prenyl side chain, yielding the azepinoindole core with a preference for the trans diastereomer. researchgate.netacs.org
Table 4: Intramolecular Aminocyclization Methods
| Reagent/Catalyst | Key Feature | Application | Reference |
| Palladium(II) Catalyst | Diastereoselective cyclization | Enantioselective synthesis of (-)-cis-clavicipitic acid | acs.orgnih.gov |
| Mg(ClO4)2 | Lewis acid-mediated stereoselective cyclization | Efficient synthesis of (-)-cis-clavicipitic acid | acs.orgnih.govresearchgate.netscispace.com |
| DDQ | Oxidative cross-dehydrogenative coupling | Biomimetic synthesis with trans selectivity | researchgate.netacs.org |
Chiral Pool Approaches and Asymmetric Synthesis
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the final synthetic target. wordpress.comwikipedia.org This approach is particularly prominent in the synthesis of this compound, where the desired absolute stereochemistry is established from the outset using chiral building blocks like amino acids. nih.govchemeducator.org
Re-evaluation and Correction of Literature Stereochemistry Assignments
A critical development in the chemistry of this compound was the re-evaluation and correction of its assigned stereochemistry. For many years, the relative configurations of the cis and trans diastereomers of this compound and its synthetic derivatives were incorrectly assigned in the scientific literature. researchgate.net
In 2010, a pivotal study by Jia and colleagues rigorously re-examined the stereochemical assignments. researchgate.netacs.org Through a comprehensive analysis that included 2D-NMR studies, X-ray diffraction analysis of a key intermediate, titration experiments, and comparison of chromatographic mobilities (Rf values), they unambiguously demonstrated that the existing assignments were erroneous. researchgate.netnih.gov Their work conclusively established that the configurations previously labeled as trans were, in fact, cis, and those labeled cis were trans. researchgate.netacs.org This correction, noted in subsequent publications and corrections to earlier papers, was crucial for clarifying the true stereochemical nature of this compound and ensuring the accuracy of ongoing and future synthetic efforts toward this and related alkaloids. acs.org
Biological Roles and Molecular Interactions Non Clinical Focus
Ecological Significance of Clavine Alkaloids in Symbiotic Systems
Clavine alkaloids, including clavicipitic acid, are integral to the chemical ecology of symbiotic relationships, particularly those involving fungi and plants. These compounds are produced by various fungi, including species of Claviceps and endophytic fungi like Epichloë that form mutualistic relationships with grasses. nih.govnih.gov
The symbiosis between clavicipitaceous endophytic fungi and cool-season grasses is a well-documented example of mutualism, where the fungus provides protection to the host plant. nih.gov The production of bioactive alkaloids by these fungi is a key protective mechanism. nih.govuba.ar These alkaloids, which include clavines, can deter feeding by a range of herbivores, from insects to mammals. apsnet.orgresearchgate.net The presence of these fungal symbionts and the alkaloids they produce can lead to enhanced resistance of the host grass to various stresses. wordpress.com
The defensive role of these alkaloids is a cornerstone of the defensive mutualism hypothesis, which posits that the production of these compounds by the fungus is a primary benefit to the host plant. uba.ar This protection is crucial for the survival and proliferation of both the fungus and the host grass.
The influence of clavine alkaloids extends beyond a simple deterrent effect. The diversity of these alkaloids produced by symbiotic fungi contributes to a complex chemical landscape that shapes interactions between the host plant and other organisms in its environment. nih.gov For instance, some ergot alkaloids exhibit antimicrobial activity, which could have direct effects on the host plant's health and indirectly affect other trophic levels. uba.ar
The production of these compounds is not static; it can be influenced by the specific fungal and plant genotypes, as well as by environmental conditions. uba.ar This variability in alkaloid profiles highlights the dynamic nature of the chemical ecology mediated by these symbiotic systems. The relationship between the endophyte and the host grass can even lead to the loss of certain plant traits when the defensive functions are compensated for by the fungal partner. uba.ar
Functional Relevance as a Biosynthetic Intermediate and Precursor to Other Alkaloids
This compound is recognized as a significant, albeit sometimes divergent, intermediate in the biosynthesis of ergot alkaloids. researchgate.netlookchem.com The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan to form 4-(γ,γ-dimethylallyl)tryptophan (DMAT), a central precursor. nih.govkoreascience.kr this compound is proposed to arise from DMAT through a "derailment" or "shunt" pathway from the main ergot alkaloid biosynthetic route. researchgate.netnih.govacs.org
This shunt pathway involves the benzylic oxidation and aminocyclization of a DMAT derivative. nih.gov Specifically, it is hypothesized that the oxidative cyclization between the amino acid nitrogen and the prenyl chain of a hydroxylated DMAT intermediate leads to the formation of this compound. researchgate.netnih.gov While not a direct precursor to the more complex tetracyclic ergot alkaloids in the main pathway, its formation represents a significant branch in the metabolic network of these fungi. acs.org The enzyme (-)-trans-clavicipitic acid synthase (CnsA), a FAD-binding oxidase, has been identified as responsible for catalyzing the formation of the azepinoindole scaffold of this compound. nih.gov
Research into Molecular Mechanisms of Action (Cellular/Biochemical Investigations)
Research into the molecular mechanisms of this compound has revealed a spectrum of bioactivities and interactions with biological targets at the cellular and biochemical levels.
This compound has been investigated for a variety of biological activities. Studies have reported its potential antimicrobial and antifungal properties. nih.govontosight.ai For instance, extracts of Geotrichum candidum containing this compound have shown antimicrobial activity. nih.gov
Furthermore, research has explored the antiproliferative activity of this compound and its derivatives against various cancer cell lines. researchgate.netmdpi.comnih.gov Some synthetic derivatives have shown the ability to inhibit the growth of human cancer cells, such as gastric and lung cancer cell lines. mdpi.com One study noted that certain gramine-based hybrid molecules, structurally related to parts of the this compound scaffold, exhibited good activity against human gastric cancer cells by inducing apoptosis and inhibiting metastasis. mdpi.com
Table 1: Observed Bioactivities of this compound and Related Compounds
| Bioactivity | Research Model | Finding | Citation(s) |
|---|---|---|---|
| Antimicrobial | In vitro assays | Extracts containing this compound showed antimicrobial effects. | nih.govontosight.ai |
| Antifungal | In vitro assays | Antifungal properties have been noted in research. | ontosight.ai |
| Antiproliferative | Human cancer cell lines (e.g., gastric, lung) | Synthetic derivatives have demonstrated inhibitory effects on cancer cell growth. | researchgate.netmdpi.comnih.gov |
The structural similarity of clavine alkaloids to neurotransmitters like serotonin (B10506) and dopamine (B1211576) has prompted investigations into their interactions with corresponding receptors. mdpi.com Studies on related ergot alkaloids have shown affinities for dopamine and serotonin receptors. researchgate.netresearchgate.net While specific binding data for this compound itself is limited in the provided results, the broader class of ergot alkaloids is known to interact with these receptors. acs.orgresearchgate.net For example, enantiopure stereoisomers of rugulovasine, another clavine alkaloid, have been tested for their binding affinities to dopamine, serotonin, and adrenergic neuroreceptors, showing a preference for the serotonin 1A receptor. researchgate.netresearchgate.net The structural relationship between these compounds suggests that this compound may also have an affinity for these neuroreceptors, a hypothesis that warrants further direct investigation.
Impact on Enzymatic Pathways (e.g., LOX inhibition by related indole (B1671886) derivatives)
This compound belongs to the ergot alkaloid family, a class of indole-based compounds known for their diverse biological activities. ontosight.aiebi.ac.uk While direct and extensive research on the enzymatic interactions of this compound itself is limited, the broader family of indole derivatives has been widely studied for its impact on various enzymatic pathways. mdpi.com These studies provide a framework for understanding the potential molecular interactions of this compound. The unique azepino[5,4,3-cd]indole core of this compound presents a complex and distinct structure that suggests potential interactions with biological molecules. ontosight.airesearchgate.net
A significant area of investigation for indole derivatives is the inhibition of lipoxygenase (LOX) enzymes. mdpi.com LOX enzymes are key players in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govnih.gov By catalyzing the dioxygenation of polyunsaturated fatty acids, LOX enzymes initiate a cascade that leads to inflammatory responses. nih.gov Consequently, the inhibition of these enzymes is a significant target for anti-inflammatory therapies. mdpi.comnih.gov
The versatile structure of the indole scaffold allows it to interact with various enzymes. Research has demonstrated that indole derivatives can act as inhibitors of LOX through several mechanisms. nih.gov Molecular docking studies on compounds like indoleacetic acid (IAA) and indolebutyric acid (IBA) suggest they act as competitive inhibitors of LOX. nih.gov The carboxyl group of these molecules appears to interact with the iron ion in the active site of the enzyme. nih.gov
The structure-activity relationship (SAR) is crucial in determining the inhibitory potential of these compounds. For instance, modifications to the indole ring can significantly alter inhibitory activity. A study on a series of (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives found that the nitrogen of the indole group could form a hydrogen bond with amino acid residues in the enzyme's active site, such as LEU258. nih.gov Similarly, for some 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives, the presence of a bromine atom on the indole ring was found to be critical for potent LOX inhibitory activity. nih.gov
While these findings pertain to related indole structures rather than this compound directly, they highlight the potential for this class of compounds to modulate enzymatic activity. The structural complexity of this compound, an ergot alkaloid, suggests that its interactions could be multifaceted. researchgate.netacs.org Ergot alkaloids are known to interact with a range of receptors and enzymes. researchgate.net Further research into the specific enzymatic targets of this compound is necessary to fully delineate its biological role. ontosight.ai
Beyond LOX, indole derivatives have been investigated for their inhibitory effects on other enzymes, such as α-glucosidase, α-amylase, and indoleamine 2,3-dioxygenase (IDO1), indicating the broad spectrum of enzymatic interactions possible for this chemical scaffold. nih.govbohrium.comingentaconnect.com
Table 1: Research Findings on LOX Inhibition by Indole Derivatives
| Compound/Derivative Class | Key Findings | Mechanism of Action (if specified) | IC₅₀ Values (if specified) | Reference |
| Indoleacetic acid (IAA) & Indolebutyric acid (IBA) | Showed inhibitory activity against LOX. IBA had a higher potency than IAA. | Competitive inhibition; carboxyl group interacts with Fe²⁺ in the active site. | IAA: 42.98 µM; IBA: 17.82 µM | nih.gov |
| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives | Compound 6 showed potent activity against LOX. | Nitrogen of the indole group forms a hydrogen bond with LEU258. | Compound 6 : 53.61 µM | nih.gov |
| 3-[4-(Amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives | Compound 5 showed balanced anti-inflammatory activity against COX and LOX. Bromine on the indole ring was crucial for potency. | Not specified. | Compound 5 : 0.56 µM (for LOX) | nih.gov |
| Gramine (B1672134) | Can inhibit the activity of LOX. | Not specified. | IC₂₅: 119 µg/mL | mdpi.com |
Advanced Analytical and Research Methodologies
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Diastereomer Analysis
The definitive characterization of clavicipitic acid's structure and the analysis of its stereoisomers rely on a combination of powerful spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. mdpi.comscielo.org.za Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in piecing together the connectivity and stereochemistry of this complex molecule. scielo.org.zaresearchgate.net
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been particularly valuable. These experiments reveal correlations between neighboring protons, between protons and the carbons they are attached to, and between protons and carbons that are two or three bonds away, respectively. This network of correlations was essential in unambiguously establishing the complex ring system and the substitution pattern of this compound.
Notably, extensive 2D-NMR studies were instrumental in revisiting and correcting the initially misassigned relative configurations of the cis and trans diastereomers of this compound. researchgate.net This highlights the power of modern NMR techniques in resolving subtle stereochemical details that might otherwise be ambiguous.
Table 1: Selected NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) Range | Key Correlations (2D NMR) | Reference |
| ¹H | Varies significantly between diastereomers | COSY, HMBC | researchgate.net |
| ¹³C | Varies significantly between diastereomers | HSQC, HMBC | researchgate.netacs.org |
Note: Specific chemical shifts are highly dependent on the solvent, concentration, and the specific diastereomer being analyzed. This table provides a general overview.
Mass spectrometry (MS) is a fundamental tool for the identification and characterization of this compound. acs.org It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural confirmation.
Electron ionization (EI) mass spectrometry of this compound reveals a characteristic fragmentation pattern. Key fragments observed in the mass spectrum include ions with mass-to-charge ratios (m/e) of 270 (corresponding to the molecular ion), 215, 182, 169, and 154. tdl.org These fragments arise from predictable cleavages of the molecular structure and serve as a diagnostic signature for the compound.
Liquid chromatography-mass spectrometry (LC-MS) is also a powerful technique, combining the separation capabilities of HPLC with the detection power of MS. researchgate.netnih.gov This is particularly useful for analyzing complex mixtures from fungal cultures, allowing for the specific detection of this compound and its biosynthetic precursors. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition, further confirming its identity.
Table 2: Characteristic Mass Spectrometry Fragments of this compound
| m/e Value | Relative Intensity (%) | Putative Fragment Identity | Reference |
| 270 | 23.83 | Molecular Ion [M]⁺ | tdl.org |
| 215 | 45.34 | [M - C₄H₅]⁺ | tdl.org |
| 182 | 22.28 | Further fragmentation | tdl.org |
| 169 | 51.74 | Further fragmentation | tdl.org |
| 154 | 25.19 | Further fragmentation | tdl.org |
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and purification of this compound diastereomers. mdpi.comnih.gov this compound naturally exists as a mixture of cis and trans isomers, which often exhibit different biological activities. researchgate.net The ability to separate these stereoisomers is therefore critical for their individual study.
Reversed-phase HPLC, often using a C18 column, is a common method for separating these diastereomers. sepscience.com The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid, is optimized to achieve the best resolution between the diastereomeric peaks. sepscience.comshimadzu.com
HPLC is not only used for preparative separation but also for analytical purposes to assess the purity of this compound samples and to quantify its presence in fungal extracts. mdpi.com The development of efficient HPLC methods has been crucial for obtaining diastereomerically pure samples of this compound, which are essential for accurate spectroscopic analysis and biological testing. mdpi.com
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. chem-soc.simit.edu This technique has been pivotal in the study of this compound. acs.orgresearchgate.net
By diffracting X-rays through a high-quality crystal of a this compound isomer, a three-dimensional map of electron density can be generated. This map reveals the precise spatial arrangement of every atom in the molecule, confirming the connectivity and, crucially, the relative and absolute stereochemistry.
Indeed, X-ray diffraction analysis was the ultimate arbiter in correcting the initial misassignment of the cis and trans configurations of this compound. researchgate.net The crystal structure of one of the diastereomers unequivocally established its stereochemistry, which then allowed for the correct assignment of the other isomer based on comparison of their properties. researchgate.netlookchem.com This demonstrates the unparalleled power of X-ray crystallography in providing unambiguous structural proof for complex stereoisomers. mit.edumdpi.com
Biochemical and Molecular Biology Techniques in Biosynthesis Investigations
Understanding how this compound is produced in nature requires the tools of biochemistry and molecular biology to identify and characterize the enzymes involved in its biosynthetic pathway.
The identification of the genes responsible for this compound biosynthesis has been achieved through gene cloning and heterologous expression. mit.edufrontiersin.org The genes encoding the biosynthetic enzymes are typically found clustered together on the fungal chromosome. mit.edu
Once a candidate gene cluster is identified, the individual genes can be cloned and inserted into a suitable expression host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.netfrontiersin.org This process, known as heterologous expression, allows for the production of large quantities of the individual enzymes, which would be difficult to isolate from the native fungus. frontiersin.org
The produced enzymes can then be purified and their function can be tested in vitro by providing them with their predicted substrates. For example, the enzymes responsible for the key cyclization step that forms the characteristic azepinoindole ring of this compound have been identified and characterized using this approach. researchgate.net Researchers have demonstrated that an FAD-binding oxidase and a catalase-like heme-containing protein are involved in this transformation. researchgate.net Heterologous expression and subsequent biochemical assays were essential in confirming the specific roles of these enzymes in the biosynthetic pathway. mit.eduresearchgate.net
Computational and Bioinformatic Approaches
Alongside experimental work, computational and bioinformatic tools have accelerated the discovery and understanding of secondary metabolite pathways.
In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC). nih.govpsu.edu This organization facilitates the identification of complete pathways through genome mining. This bioinformatic approach involves scanning fungal genomes for sequences that are homologous to known biosynthetic genes. psu.edusemanticscholar.org
The gene cluster responsible for this compound and its derivatives was identified using these methods. researchgate.net Researchers use specialized software like antiSMASH or PRISM to analyze fungal genome data. semanticscholar.org These tools can predict the boundaries of BGCs and annotate the putative functions of the genes within them based on sequence similarity to enzymes of known function, such as dimethylallyltryptophan synthase (dmaW), which catalyzes the first committed step in ergot alkaloid biosynthesis. psu.edu The identification of the eas gene cluster in Claviceps purpurea and the cns cluster in Penicillium expansum were landmark achievements that provided the genetic blueprint for this compound biosynthesis and enabled subsequent functional studies. researchgate.netpsu.edu A broader study that mined the genomes of 53 strains from the genus Claviceps revealed the distribution and evolution of these gene clusters across different species. nih.gov
Once the enzymes are identified, molecular modeling can be used to propose detailed reaction mechanisms. This computational approach helps to visualize how a substrate binds to an enzyme's active site and how the enzyme facilitates a specific chemical transformation.
For the biosynthesis of this compound, mechanisms have been proposed for the key enzymatic steps. The CnsA enzyme, a trans-clavicipitic acid synthase, is proposed to catalyze a complex oxidative cyclization to form the seven-membered azepinoindole ring. researchgate.net The proposed mechanism involves the FAD cofactor abstracting a hydride from the N-1 nitrogen of the indole (B1671886) ring, followed by isomerization and nucleophilic attack by the amino group on the prenyl side chain to close the ring. researchgate.net Similarly, a plausible mechanism for the DDQ-mediated cross-dehydrogenative coupling (CDC) reaction used in a biomimetic synthesis of this compound has also been proposed, which provides insight into the potential natural reaction. acs.org These proposed mechanisms, often developed in conjunction with experimental data, provide a testable hypothesis for the precise chemical steps involved in catalysis. researchgate.netlookchem.com
Future Research Directions and Emerging Concepts
Development of Highly Efficient and Sustainable Synthetic Routes
The total synthesis of clavicipitic acid, with its distinctive tricyclic azepinoindole core, has been a longstanding challenge for organic chemists. researchgate.netnih.gov While numerous strategies have been developed, the focus is shifting towards methodologies that are not only efficient but also environmentally sustainable.
A key goal in modern synthetic chemistry is the development of divergent pathways that allow for the creation of multiple related natural products from a common intermediate. This approach is particularly valuable for the ergot alkaloids, a large family of structurally diverse compounds that includes this compound. researchgate.net Researchers have successfully devised stereocontrolled total syntheses of both this compound and another related alkaloid, aurantioclavine, starting from a shared azepino[5,4,3-cd]-indole intermediate. nih.gov This intermediate was efficiently constructed using a one-pot Heck/Boc-deprotection/aminocyclization process. nih.gov Future efforts will likely focus on expanding the scope of such divergent strategies to encompass a wider array of clavine and ergot alkaloids, thereby providing efficient access to these compounds for further study. researchgate.net The development of novel catalytic methods, such as rhodium-catalyzed C-H functionalization and iridium-catalyzed C-H activation, is paving the way for more concise and versatile syntheses of the complex frameworks of these alkaloids. researchgate.netscispace.com
Table 1: Key Synthetic Strategies for this compound
| Strategy | Key Reactions | Starting Materials | Advantages |
| Common Intermediate Approach | One-pot Heck/Boc-deprotection/aminocyclization | 4-iodotryptophan derivative | Enables stereocontrolled synthesis of both this compound and aurantioclavine. nih.gov |
| Biomimetic Synthesis | DDQ-mediated cross-dehydrogenative coupling (CDC) | 4-bromotryptophan derivative | Mimics the proposed natural synthesis pathway. researchgate.net |
| Palladium-Catalyzed Approach | Indole (B1671886) synthesis, Heck reaction, intramolecular aminocyclization | Optically pure 4-chlorotryptophan derivative | Achieves high overall yield in a limited number of steps. nih.govresearchgate.net |
| Intramolecular Cycloaddition | Azide cycloaddition strategy | Not specified | Provides a novel route to the core structure. acs.org |
| Reductive Amination | Iridium-catalyzed C-H activation/cyclodehydration | Indole precursor derived from aniline (B41778) and an amino acid | Offers a novel method for synthesizing 4-substituted tryptophan derivatives. scispace.com |
Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the practicality of traditional organic chemistry, offers a promising avenue for the sustainable production of complex molecules like this compound. nih.gov Enzymes can perform highly specific transformations under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.com While specific chemoenzymatic routes to this compound are still emerging, the broader field of natural product synthesis is increasingly adopting this approach. nih.gov
Synthetic biology provides an even more ambitious vision for the production of this compound and other ergot alkaloids. By engineering microorganisms such as Saccharomyces cerevisiae or Aspergillus nidulans with the genetic blueprints for the entire biosynthetic pathway, it may be possible to produce these compounds through fermentation. mdpi.com This approach would leverage the cell's own machinery to assemble the complex alkaloid structures from simple feedstocks, offering a potentially scalable and environmentally friendly manufacturing platform. chalmers.se
Deeper Elucidation of Biosynthetic Pathways and Regulatory Networks
While the general outline of ergot alkaloid biosynthesis is understood, many of the finer details, particularly concerning the enzymes involved and the regulation of the pathway, remain to be fully elucidated. nih.gov
The biosynthesis of this compound is a multi-step process catalyzed by a series of dedicated enzymes. scispace.com The initial steps, leading to the formation of the ergoline (B1233604) ring system, are shared among all ergot alkaloids. nih.gov The pathway begins with the prenylation of L-tryptophan by the enzyme 4-dimethylallyltryptophan synthase (DMATS). nih.gov However, the precise enzymatic transformations that divert intermediates towards this compound, a "shunt" product, are not fully characterized. scispace.com Identifying and characterizing the specific enzymes responsible for the later, diverging steps of the pathway is a key area of ongoing research. nih.govharvard.eduresearchgate.net This involves isolating the enzymes, determining their three-dimensional structures, and probing their substrate specificities to understand how they achieve their unique chemical transformations. nih.gov
Table 2: Known and Postulated Steps in Ergot Alkaloid Biosynthesis
| Step | Precursor | Product | Enzyme(s) | Status |
| 1 | L-tryptophan, DMAPP | 4-Dimethylallyltryptophan (4-DMAT) | 4-dimethylallyltryptophan synthase (DMATS) | Well-characterized nih.gov |
| ... | ... | ... | ... | ... |
| Branch Point | Chanoclavine-I aldehyde | Agroclavine / Other clavines | EasA isoform dependent | Under investigation scispace.com |
| Shunt Pathway | Pathway Intermediates | This compound | Unidentified/Poorly characterized enzymes | Postulated scispace.com |
The production of secondary metabolites like this compound in fungi is tightly controlled by complex genetic regulatory networks. nih.gov The genes encoding the biosynthetic enzymes for ergot alkaloids are typically clustered together on the chromosome, allowing for coordinated expression. nih.gov The expression of these gene clusters is, in turn, controlled by a hierarchy of regulatory factors, including pathway-specific transcription factors and global regulators that respond to environmental cues. mdpi.com For instance, in Claviceps purpurea, the composition of the ergot alkaloid biosynthetic gene cluster can vary between different strains, leading to divergent mycotoxin profiles. nih.gov Understanding how these genetic switches work is crucial for efforts to overproduce this compound for research or commercial purposes and to control the production of toxic ergot alkaloids in agricultural settings. mdpi.com
Exploration of Structural Analogs and Derivatives for Chemical Biology Applications
The unique azepinoindole scaffold of this compound makes it an attractive starting point for the development of novel chemical probes and therapeutic agents. scispace.comscispace.com By systematically modifying the structure of this compound, chemists can create a library of analogs with altered properties. These analogs can then be used to probe the biological targets of this compound and to explore the structure-activity relationships of this class of compounds. sit.edu.cn For example, derivatives could be synthesized with fluorescent tags or photoaffinity labels to identify their binding partners within cells. Furthermore, the development of divergent synthetic strategies will facilitate the creation of a wider range of structural analogs, potentially leading to the discovery of new compounds with enhanced or entirely novel biological activities. researchgate.net
Rational Design and Synthesis of Novel Chemical Entities
The complex architecture of this compound has made it a formidable target for total synthesis, leading to the development of various innovative synthetic strategies. These established routes now serve as a powerful platform for the rational design and synthesis of novel analogues and derivatives for further investigation. nih.govscispace.com The primary approaches to its total synthesis can be broadly categorized, providing distinct opportunities for structural modification. nih.gov
One major strategy begins with optically pure 4-substituted tryptophan derivatives, which elegantly sets the stereochemistry at a key position from the start of the synthesis. researchgate.net A second versatile approach utilizes 4-substituted gramine (B1672134) derivatives. nih.gov These foundational strategies have been refined through the application of advanced catalytic methodologies, which themselves offer avenues for creating diverse new molecules. Key methodological advancements that can be leveraged for rational design include:
Palladium-Catalyzed Reactions: Techniques such as the Heck reaction and other intramolecular cyclization cascades have been pivotal in forming the challenging seven-membered azepine ring. semanticscholar.orgnih.gov By varying the coupling partners in these reactions, a wide array of derivatives with different substituents on the azepinoindole core can be synthesized.
C-H Activation: Iridium-catalyzed C-H activation has been employed to forge the this compound core, offering a modern and efficient route that can be adapted to introduce diverse functionalities. researchgate.net
Biomimetic Approaches: Syntheses inspired by the natural biosynthetic pathway, often involving oxidative cyclization of a 4-dimethylallyltryptophan (DMAT) precursor, provide another strategic platform. researchgate.net A recent biomimetic synthesis utilized a DDQ-mediated cross-dehydrogenative coupling (CDC) to construct the azepinoindole core. acs.org
The rational design of new chemical entities would involve the strategic modification of different parts of the this compound scaffold, such as the prenyl side chain, the carboxylic acid group, or the aromatic indole ring, using these established synthetic methods to explore new chemical space and potential biological activities.
Comprehensive Structure-Activity Relationship (SAR) Studies at the Molecular Level
While numerous synthetic routes to this compound have been established, comprehensive structure-activity relationship (SAR) studies remain a largely unexplored frontier. The broader class of ergot alkaloids is known for a wide spectrum of pharmacological activities, attributed to their structural similarity to neurotransmitters like serotonin (B10506), dopamine (B1211576), and adrenaline, which allows them to interact with their respective receptors. scispace.comdavidmoore.org.uk This suggests that this compound and its derivatives could possess interesting biological profiles.
A systematic SAR investigation would be crucial to unlock this potential. By synthesizing a library of analogues—as enabled by the strategies discussed in the previous section—researchers could probe the molecular requirements for any observed biological activity. Key structural features to investigate would include:
The Azepinoindole Core: Understanding the importance of the tricyclic framework for receptor binding or enzyme inhibition.
The Carboxylic Acid Moiety: Determining if this group is essential for activity and whether its conversion to esters, amides, or other functional groups modulates the biological effect.
The Prenyl Side Chain: Assessing the role of this lipophilic group in target engagement and cell permeability.
Stereochemistry: Evaluating the differential activities of the cis and trans diastereomers, the syntheses of which have been well-documented. nih.gov
Such studies would involve screening these novel compounds in a range of biological assays to identify potential therapeutic applications and to build a detailed molecular understanding of their mechanism of action. Currently, however, specific data detailing these relationships for this compound are not widely available in scientific literature.
Biotechnological Production and Strain Engineering for Optimized Yields
This compound is naturally produced by fungi of the Claviceps genus, such as Claviceps fusiformis. nih.gov It is considered a "derailment" or shunt product that branches off from the central pathway leading to more complex ergot alkaloids like lysergic acid. nih.gov This natural origin opens the door to biotechnological production through fermentation and targeted genetic engineering of the producing strains. While specific research on optimizing this compound yields is limited, significant progress in the metabolic engineering of Claviceps for other alkaloids provides a clear roadmap. frontiersin.orgnih.gov
Key strategies for enhancing the production of this compound would involve:
Establishing Efficient Genetic Tools: Developing robust protoplast-mediated transformation systems for the host Claviceps strain is a prerequisite for any genetic manipulation. frontiersin.orgnih.gov
Blocking Competing Pathways: Since this compound is a shunt product, a primary strategy would be to down-regulate or knock out the genes for enzymes that pull intermediates further down the main ergot alkaloid pathway. For example, analysis of the ergot alkaloid synthesis (EAS) gene cluster in C. fusiformis reveals the key enzymatic steps. nih.gov Disrupting genes downstream of the branch point leading to this compound, such as cloA (which oxidizes clavine intermediates to lysergic acid), could redirect metabolic flux towards the desired product. nih.govnih.gov
Overexpression of Key Biosynthetic Genes: Conversely, identifying and overexpressing the specific enzymes responsible for the oxidative cyclization of the precursor 4-dimethylallyltryptophan (4-DMAT) into this compound could increase its formation.
Optimization of Fermentation Conditions: As with any fermentation process, systematically optimizing the culture medium composition and physical parameters (e.g., temperature, pH, aeration) is crucial for maximizing yield. frontiersin.orgnih.gov
By applying these metabolic engineering principles, it may be possible to develop high-yield fungal cell factories for the sustainable and cost-effective production of this compound.
Applications in Fundamental Chemical Biology Research and Methodological Advancement
Beyond its potential biological activity, this compound has significant value as a tool in chemical biology and as a driver of synthetic innovation. Its complex and unique structure has made it a benchmark target for organic chemists, and the pursuit of its synthesis has led to important methodological advancements. nih.govnih.gov
Advancement of Synthetic Methodology: The challenge of constructing the strained tricyclic azepinoindole core has spurred the development and application of novel chemical reactions. researchgate.netsemanticscholar.org Strategies developed for this compound, such as efficient palladium-catalyzed cyclizations and iridium-catalyzed C-H functionalization, have expanded the toolkit available to chemists for building other complex molecules. researchgate.netnih.gov The successful synthesis of this compound often serves as a testament to the power of a new synthetic method. semanticscholar.org
Role in Biosynthesis Research: this compound holds a key position in the biosynthesis of other complex natural products. It has been identified as a biosynthetic precursor to the communesin alkaloids, a family of structurally intricate indole alkaloids with potent biological activities. researchgate.netacs.org The availability of synthetic this compound and its isotopically labeled variants would enable detailed feeding studies to elucidate the downstream enzymatic transformations that lead to the communesins, providing fundamental insights into how nature assembles molecular complexity.
In these ways, this compound serves not only as an interesting molecule in its own right but also as a catalyst for discovery in the broader fields of chemical synthesis and biosynthesis.
Q & A
What are the key challenges in designing experiments to study Clavicipitic acid's inhibition of β-lactamases?
This compound is a β-lactamase inhibitor, but its mechanism varies across bacterial strains. To design experiments:
- Enzyme Source : Use purified β-lactamases from clinically relevant strains (e.g., E. coli TEM-1 or K. pneumoniae SHV-1).
- Control Setup : Include clavulanic acid as a positive control for comparative inhibition kinetics .
- Data Collection : Measure IC₅₀ values via spectrophotometric assays monitoring nitrocefin hydrolysis.
- Advanced Consideration : Account for pH-dependent activity shifts, as this compound’s efficacy may decrease in acidic microenvironments (e.g., bacterial biofilms) .
Table 1 : Example experimental parameters for β-lactamase inhibition assays.
| Parameter | Condition | Reference |
|---|---|---|
| Enzyme concentration | 0.1–1.0 µM | |
| Substrate (nitrocefin) | 100 µM | |
| pH range | 6.0–7.5 (mimicking periplasm) |
How do stereochemical outcomes in this compound synthesis impact its biological activity?
This compound’s azepinoindole core contains two stereocenters, and enantiomeric purity is critical for β-lactamase binding. Methodological considerations:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Sharpless epoxidation) or asymmetric catalysis (e.g., Rh-catalyzed C–H activation) to control C3 and C7 configurations .
- Validation : Compare synthetic products with biosynthetic intermediates (e.g., γ,γ-dimethylallyltryptophan, DMAT) using chiral HPLC or X-ray crystallography .
- Biological Impact : cis-Clavicipitic acid (C3R/C7S) shows 10-fold higher inhibition than trans-isomers in Staphylococcus aureus models .
What methodological discrepancies exist in reported total syntheses of this compound?
Synthetic routes vary in efficiency and scalability:
- Biomimetic Approaches : Xu et al. (2010) achieved 36% yield via DMAT analog cyclization but faced racemization during reductive amination .
- Transition-Metal Catalysis : Shibata (2016) used Ir-catalyzed C–H activation for enantioselectivity (94% ee) but required high catalyst loading (5 mol%) .
- Palladium-Mediated Routes : Kozikowski (1982) reported racemic synthesis in 58% yield but with poor stereocontrol .
Table 2 : Comparison of synthetic methods.
| Method | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|
| Biomimetic cyclization | 36 | Low | |
| Ir-catalyzed C–H | 62 | High (94% ee) | |
| Pd-mediated coupling | 58 | Racemic |
How can researchers resolve contradictions in this compound’s reported biosynthetic pathways?
Conflicting evidence exists on DMAT’s role in ergot alkaloid vs. This compound biosynthesis:
- Hypothesis Testing : Conduct isotopic labeling (¹³C-DMAT) in Claviceps spp. cell-free extracts to track incorporation into this compound vs. ergotamine .
- Gene Knockout Models : Delete dmaW (DMAT synthase gene) to assess pathway redundancy .
- Analytical Validation : Use LC-HRMS to distinguish this compound from structurally similar ergopeptines .
What advanced analytical techniques are critical for characterizing this compound in complex matrices?
- Quantitative NMR (qNMR) : Resolves stereoisomers and quantifies purity without reference standards .
- High-Resolution Mass Spectrometry (HRMS) : Identifies trace impurities (e.g., aurantioclavine byproducts) in synthetic batches .
- Circular Dichroism (CD) : Confirms enantiomeric excess in asymmetric syntheses .
Methodological Tip : For biological samples, combine solid-phase extraction (SPE) with UPLC-MS/MS to achieve detection limits <1 ng/mL .
How should researchers structure a manuscript reporting novel this compound analogs?
Follow IMRaD format with emphasis on:
- Introduction : Highlight gaps in existing β-lactamase inhibitors and rationale for structural modifications .
- Methods : Detail catalytic conditions (e.g., “[Ir(cod)₂]BArF, 80°C”) and purity validation protocols .
- Results : Use tables to compare MIC values against clinical isolates (e.g., MRSA, ESBL-E. coli) .
- Discussion : Address limitations (e.g., cytotoxicity in eukaryotic cells) and propose mechanism-of-action studies .
What are understudied research avenues for this compound derivatives?
- Synergistic Combinations : Screen with carbapenems against Gram-negative pathogens with permeability barriers .
- Resistance Mitigation : Test prolonged exposure in Acinetobacter baumannii to assess mutation prevention concentration (MPC) .
- Structural Dynamics : Use molecular docking to predict binding to Class D β-lactamases (e.g., OXA-48) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
